2-(Trifluoromethyl)naphthalene-6-acetic acid
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Overview
Description
2-(Trifluoromethyl)naphthalene-6-acetic acid is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a trifluoromethyl group attached to the naphthalene ring, which significantly influences its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)naphthalene-6-acetic acid typically involves the introduction of a trifluoromethyl group to a naphthalene derivative. One common method is the trifluoromethylation of naphthalene-6-acetic acid using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI). The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure the efficient formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)naphthalene-6-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-6-carboxylic acid, while reduction could produce 2-methyl-naphthalene-6-acetic acid.
Scientific Research Applications
2-(Trifluoromethyl)naphthalene-6-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)naphthalene-6-acetic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)benzoic acid
- 2-(Trifluoromethyl)phenylacetic acid
- 2-(Trifluoromethyl)benzyl alcohol
Uniqueness
2-(Trifluoromethyl)naphthalene-6-acetic acid is unique due to its naphthalene core structure combined with the trifluoromethyl group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and stability, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H9F3O2 |
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Molecular Weight |
254.20 g/mol |
IUPAC Name |
2-[6-(trifluoromethyl)naphthalen-2-yl]acetic acid |
InChI |
InChI=1S/C13H9F3O2/c14-13(15,16)11-4-3-9-5-8(6-12(17)18)1-2-10(9)7-11/h1-5,7H,6H2,(H,17,18) |
InChI Key |
SILHQUHBFFMURN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(F)(F)F)C=C1CC(=O)O |
Origin of Product |
United States |
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